![molecular formula C25H17BO3 B13654622 Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid: is a boronic acid derivative that features a unique spiro structure. This compound is characterized by the presence of both fluorene and xanthene moieties, which are connected through a spiro linkage. The boronic acid functional group attached to this structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid typically involves the Suzuki cross-coupling reaction. This method is favored due to its efficiency in forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as chlorobenzene or o-dichlorobenzene, which help to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid are not extensively documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the spiro structure.
科学研究应用
Chemistry: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid could potentially be explored for its inhibitory effects on specific enzymes, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique spiro structure contributes to the stability and performance of these materials .
作用机制
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid exerts its effects is primarily through its boronic acid functional group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in their biological activity. The spiro structure provides a rigid and stable framework that enhances the compound’s reactivity and selectivity in various chemical reactions .
相似化合物的比较
- Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid
- Spiro[fluorene-9,9’-xanthen]-2,7-di-(N1,N3-di-1-naphthalenyl-N1,N3-diphenyl-1,3-benzenediamine)
- Spiro[fluorene-9,9’-xanthen]-2,7-di-(N1,N3-di-1-naphthalenyl-N1,N3-diphenyl-1,3-benzenediamine)
Uniqueness: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid stands out due to its specific boronic acid functional group, which imparts unique reactivity and versatility in organic synthesis. The spiro structure also provides a distinct three-dimensional framework that enhances its stability and performance in various applications .
属性
分子式 |
C25H17BO3 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC 名称 |
spiro[fluorene-9,9'-xanthene]-2-ylboronic acid |
InChI |
InChI=1S/C25H17BO3/c27-26(28)16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)29-24-12-6-4-10-21(24)25/h1-15,27-28H |
InChI 键 |
BEKQGJVLQFBFJD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


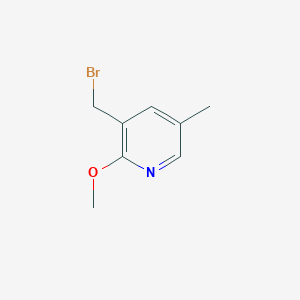

![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
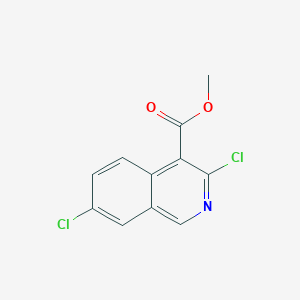

![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
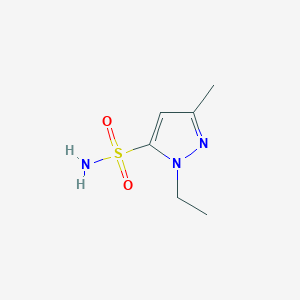
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
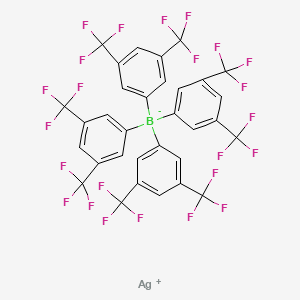

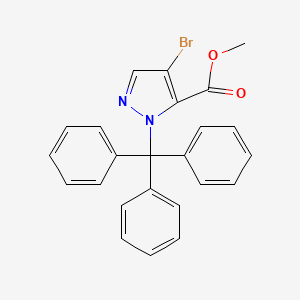
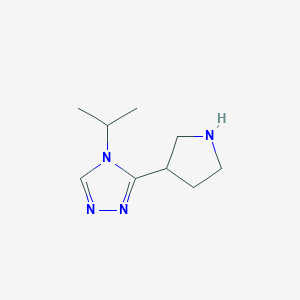
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
